Superior Inhibition of Membrane-Bound Aminopeptidases for Enkephalin Degradation Assays
Amastatin is a significantly more potent inhibitor of membrane-bound aminopeptidase-mediated [Leu]enkephalin degradation compared to other common aminopeptidase inhibitors. In a direct comparison using Aplysia californica kidney membranes, amastatin achieved an IC50 of 25 nM, which is approximately 100- to 1000-fold more potent than bestatin, bacitracin, and puromycin [1].
| Evidence Dimension | Inhibition of [Leu]enkephalin degradation by membrane-bound aminopeptidase (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Bestatin, bacitracin, puromycin (all 100-1000 times less potent) |
| Quantified Difference | 100-1000 fold lower IC50 for Amastatin |
| Conditions | Membrane-bound aminopeptidase from Aplysia californica kidney; substrate: [3H][Leu]enkephalin |
Why This Matters
For researchers studying neuropeptide turnover, amastatin provides the necessary potency to achieve near-complete inhibition of key degrading enzymes at low concentrations, minimizing off-target effects compared to alternatives.
- [1] Bawab W, et al. Identification and characterization of aminopeptidases from Aplysia californica. Comp Biochem Physiol B. 1992 Sep;103(1):157-63. View Source
